
Tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-1,3(2H)-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-1,3(2H)-dione hydrochloride, commonly known as MIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIH is a cyclic imide derivative of tryptophan, and its unique structure makes it an interesting subject for research.
作用机制
The mechanism of action of MIH is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. MIH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can improve cognitive function. MIH has also been found to bind to serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
MIH has been shown to have various biochemical and physiological effects in the body. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. MIH has also been shown to reduce inflammation, which may contribute to its anti-inflammatory effects. In addition, MIH has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
MIH has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, MIH also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving MIH.
未来方向
There are several future directions for research involving MIH. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of MIH and its potential side effects.
In conclusion, MIH is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it an interesting subject for research. This paper has provided an overview of MIH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of MIH and its mechanism of action.
合成方法
The synthesis of MIH involves the reaction of tryptophan with formaldehyde and hydrochloric acid. This reaction results in the formation of MIH as a white crystalline solid. The yield of MIH can be improved by optimizing the reaction conditions, such as the concentration of the reactants, reaction time, and temperature.
科学研究应用
MIH has been the subject of numerous scientific studies due to its potential applications in various fields. MIH has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MIH has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease.
属性
IUPAC Name |
8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-7-9-3-1-2-4-10(9,6-11-5-9)8(14)12-7;/h11H,1-6H2,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADQYAMPWRKNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CNCC2(C1)C(=O)NC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-1,3(2H)-dione hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)



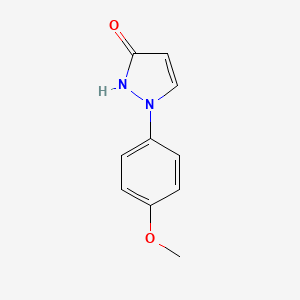
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)
![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)
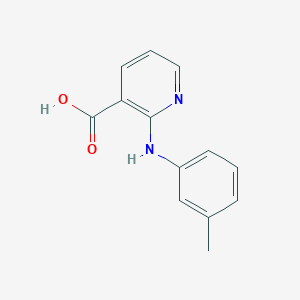
![2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2792509.png)
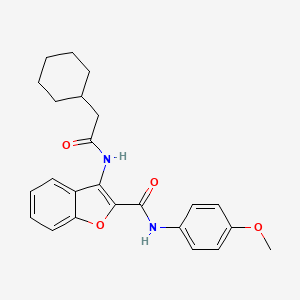
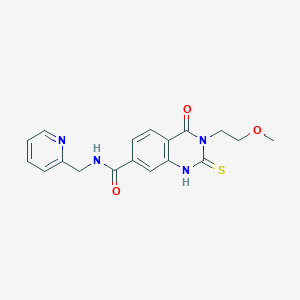
![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
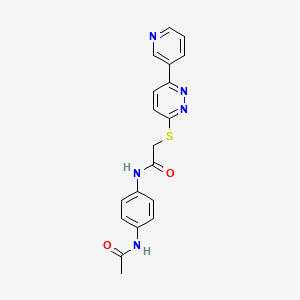
![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)